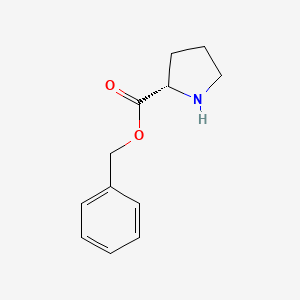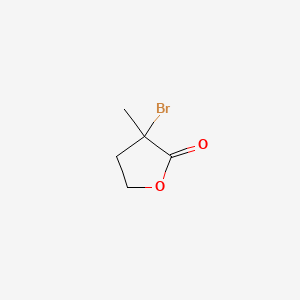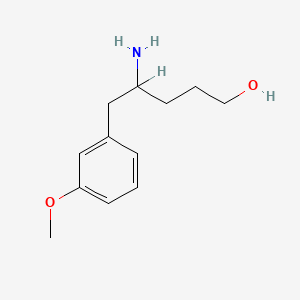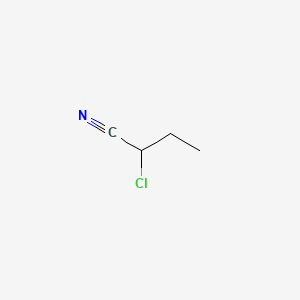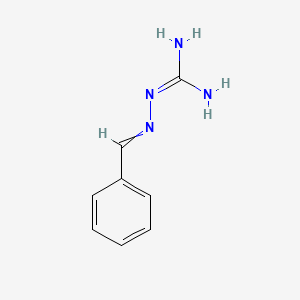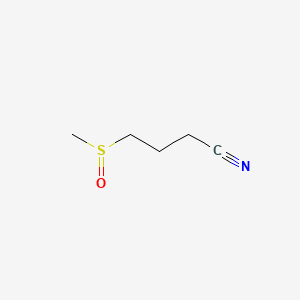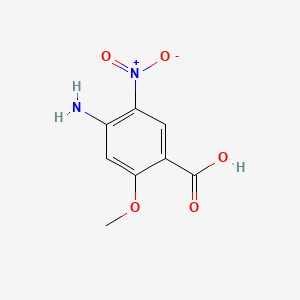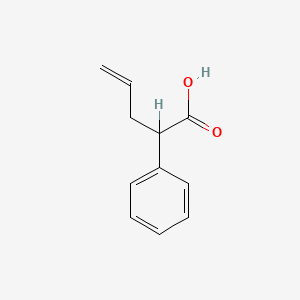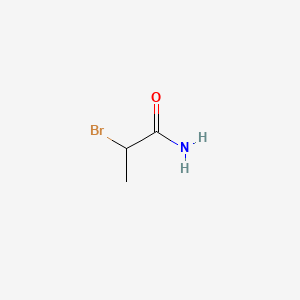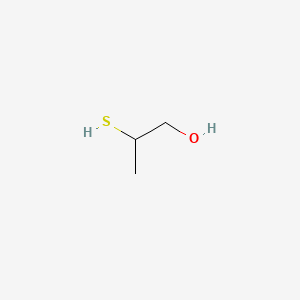
2-Mercaptopropanol
Descripción general
Descripción
2-Mercaptopropanol, also known as 2-sulfanylpropan-1-ol, is a chemical compound with the molecular formula C3H8OS . It is an important starting material that has drawn great attention in various organic transformations because of its attributes, such as low cost, easy to handle and eco-friendliness.
Synthesis Analysis
The synthesis of 2-Mercaptopropanol and related compounds involves several chemical strategies. Additionally, derivatives of 2-alkyl-2-mercaptopropionic acid were synthesized based on substituted 3-cyanopyridin-2 (1H)-thiones, illustrating the versatility of 2-Mercaptopropanol in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of 2-Mercaptopropanol is characterized by an electron-rich aromatic framework with multiple reactive sites, which allows it to be utilized in several kinds of organic reactions . Studies on the molecular structure of compounds related to 2-Mercaptopropanol, such as β-mercaptopropionitrile, reveal detailed insights into their chemical nature.
Chemical Reactions Analysis
2-Mercaptopropanol participates in various chemical reactions, illustrating its reactivity and functional utility. The oxidation of 2-mercaptoethanol, a closely related compound, in the presence of Tris buffer showcases its susceptibility to oxidation under specific conditions, which is crucial for its handling and application in different chemical contexts.
Physical And Chemical Properties Analysis
The physical properties of 2-Mercaptopropanol and its derivatives, such as solubility, melting point, and boiling point, are determined by its molecular structure. The chemical properties of 2-Mercaptopropanol, including its reactivity with other chemicals, ability to undergo oxidation, and formation of complexes with metals, are of significant interest.
Aplicaciones Científicas De Investigación
Chelation Therapy
2-Mercaptopropanol is used as a chelating agent in the treatment of heavy metal poisoning. It forms complexes with metals like arsenic, antimony, lead, gold, and mercury, facilitating their excretion from the body . This application is particularly important in cases of acute poisoning where rapid removal of the metal is necessary to prevent organ damage.
Antidote for Lewisite
As an antidote to the chemical warfare agent Lewisite, 2-Mercaptopropanol acts by binding to the arsenic-containing compound, neutralizing its toxic effects . This application is critical in military and defense research, where countermeasures against chemical weapons are of high importance.
Treatment of Wilson’s Disease
Wilson’s disease is characterized by copper accumulation in the body. 2-Mercaptopropanol has been used as part of the treatment regimen to bind copper and help remove it from the body . Research in this area continues to explore the efficacy and safety of this compound in long-term management of the disease.
Enzyme Inhibition Studies
In biochemical research, 2-Mercaptopropanol is utilized to inhibit enzymes that require thiol groups for their activity. By binding to these groups, it can help in studying enzyme mechanisms and the role of specific amino acids in enzymatic reactions .
Synthesis of Nanoparticles
2-Mercaptopropanol can act as a stabilizing agent in the synthesis of nanoparticles. Its thiol group binds to the surface of nanoparticles, preventing aggregation and providing a functional group for further chemical modifications .
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the preparation of sulfur-containing organic molecules. Its reactivity with electrophiles and ability to form carbon-sulfur bonds make it a valuable reagent in synthetic chemistry .
Analytical Chemistry
2-Mercaptopropanol is used in analytical chemistry as a derivatization agent for the detection of certain compounds in complex mixtures. It reacts with aldehydes and ketones to form thioacetals, which can be separated and detected using chromatographic techniques .
Biological Sample Preservation
In the field of biopreservation, 2-Mercaptopropanol can be used to protect biological samples from oxidation. Its antioxidant properties help maintain the integrity of biological molecules during storage and transport .
Direcciones Futuras
While specific future directions for 2-Mercaptopropanol were not found in the retrieved sources, it is anticipated that this compound will continue to be a subject of interest in various fields of research due to its unique properties and potential applications.
Relevant Papers
The relevant papers retrieved provide valuable insights into the synthesis, properties, and applications of 2-Mercaptopropanol . These papers highlight the versatility of 2-Mercaptopropanol in synthetic chemistry and its potential for forming complex compounds. They also discuss the synthesis procedures of coumarin heterocycles and the effect of 2-Mercaptopropanol as a capping agent on ZnS .
Propiedades
IUPAC Name |
2-sulfanylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8OS/c1-3(5)2-4/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNVICQPXUUBSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50952424 | |
| Record name | 2-Sulfanylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercaptopropanol | |
CAS RN |
3001-64-7 | |
| Record name | 2-Mercaptopropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3001-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Mercaptopropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003001647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Sulfanylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-mercaptopropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.168 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-sulfanylpropan-1-ol in beer production?
A1: 2-Sulfanylpropan-1-ol, along with its acetate ester, contributes significantly to the aroma profile of beer, particularly those described as having "roasted" or "burnt" notes. These compounds are primarily produced during fermentation by yeast as they metabolize cysteine and homocysteine via the Ehrlich pathway. Interestingly, their levels can continue to increase even after fermentation, during beer storage. Research suggests that this increase might be due to the hydrolysis of S-cysteine conjugates, such as the S-cysteine conjugate of 2-sulfanylethyl acetate (Cys-2SEA), during aging.
Q2: How does the chemical structure of 2-sulfanylpropan-1-ol influence its aroma profile in beer?
A2: While the provided research articles do not directly address the relationship between the structure of 2-sulfanylpropan-1-ol and its specific aroma contributions, it is known that sulfur-containing compounds, particularly thiols, are potent odorants often associated with savory, roasted, or cooked aromas in food and beverages. Further research exploring the structure-odor relationships of 2-sulfanylpropan-1-ol and its derivatives would be valuable for understanding their impact on beer flavor.
Q3: What analytical techniques are used to identify and quantify 2-sulfanylpropan-1-ol in complex mixtures like beer?
A3: Researchers employed gas chromatography coupled with a pulsed flame photometric detector (GC-PFPD) to analyze 2-sulfanylethyl acetate (2SEA) released from its cysteine conjugate. Additionally, high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI(+)-MS/MS) is a powerful technique used for quantifying these compounds, even in complex matrices like beer. These advanced analytical methods allow for sensitive detection and accurate quantification of 2-sulfanylpropan-1-ol and its related compounds, contributing to a deeper understanding of their role in beer flavor.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




